N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound characterized by its complex molecular structure, which includes a nitro group, methoxy groups, and a chloro-fluoro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzamides or phenols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially interacting with enzymes or receptors in biological systems. Research into its effects on cellular processes could lead to new insights into biochemical pathways.
Medicine: N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide could be explored for its therapeutic potential. Its structural features may make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: In industrial applications, this compound could be used in the manufacture of dyes, pigments, or other chemical products. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular signaling or metabolic processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
2,6-Difluoro-3-methylbenzamide
Uniqueness: N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Further research and development could unlock its full potential and lead to innovative applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-8-3-4-11(17)10(16)5-8/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKKTGXKCHHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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